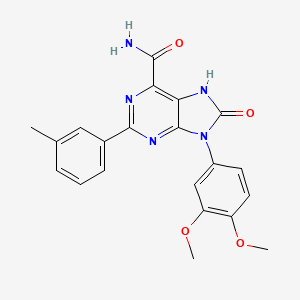

![molecular formula C19H16N4O3S B2926035 N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893998-02-2](/img/structure/B2926035.png)

N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BNPPSA belongs to the class of pyridazinyl sulfanylacetamides, which are known for their diverse biological activities. BNPPSA is a potent inhibitor of the enzyme carbonic anhydrase, which has been implicated in various physiological processes such as acid-base balance, electrolyte transport, and bone resorption. The inhibition of carbonic anhydrase by BNPPSA has been shown to have therapeutic potential in the treatment of conditions such as glaucoma, epilepsy, and cancer.

Aplicaciones Científicas De Investigación

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide derivatives have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds, including classical and nonclassical analogues, have shown potent inhibitory activities against human TS and DHFR, indicating their potential in the development of new antitumor agents. For instance, the compound N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues demonstrated significant dual inhibitory activities, with the classical analogue being the most potent dual inhibitor known to date (Gangjee et al., 2008).

High Refractive Index Materials

Compounds with thiophenyl-substituted benzidines, including derivatives related to N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide, have been utilized in the synthesis of transparent polyimides with high refractive indices and small birefringences. These materials show good thermomechanical stabilities and are promising for applications in optoelectronics and photonics, highlighting the versatility of these chemical scaffolds beyond pharmaceutical applications (Tapaswi et al., 2015).

Corrosion Inhibition

Pyridazine derivatives, including structures similar to N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide, have been investigated for their potential as corrosion inhibitors for mild steel in acidic media. These studies reveal the significance of the pyridazine ring and its substituents in mitigating corrosion through electrochemical mechanisms, offering insights into the design of more efficient corrosion inhibitors for industrial applications (Mashuga et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis .

Biochemical Pathways

Compounds with similar structures have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Result of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis .

Propiedades

IUPAC Name |

N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-18(20-12-14-5-2-1-3-6-14)13-27-19-10-9-17(21-22-19)15-7-4-8-16(11-15)23(25)26/h1-11H,12-13H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDFOLMJNMHEIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2925954.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2925955.png)

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2925957.png)

![[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2925960.png)

![3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2925962.png)

![2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925964.png)

![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2925965.png)

![N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2925968.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2925972.png)

![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)